Cas no 18062-89-0 ([1,1'-Biphenyl]-3-ol,4-nitro-)
[1,1'-Biphenyl]-3-ol,4-nitro- structure
Product Name:[1,1'-Biphenyl]-3-ol,4-nitro-
CAS No:18062-89-0
MF:C12H9NO3
MW:215.204763174057
CID:202002
PubChem ID:87437
Update Time:2025-04-19
[1,1'-Biphenyl]-3-ol,4-nitro- Chemical and Physical Properties
Names and Identifiers
-
- [1,1'-Biphenyl]-3-ol,4-nitro-
- 2-nitro-5-phenylphenol
- 2-nitro-5-phenyl-phenol
- 4-Nitro-(1,1'-biphenyl)-3-ol
- 4-nitrobiphenyl-3-ol
- 2-nitro 5-phenyl phenol
- DTXSID30170987
- 4-nitro-1,1'-biphenyl-3-ol
- 18062-89-0
- 2-nitro 5-phenylphenol
- AKOS005400644
- 2-nitro 5phenyl phenol
- (1,1'-Biphenyl)-3-ol, 4-nitro-
- HYPKGPVDQYUOSV-UHFFFAOYSA-N
- SCHEMBL5595131
-
- Inchi: 1S/C12H9NO3/c14-12-8-10(6-7-11(12)13(15)16)9-4-2-1-3-5-9/h1-8,14H
- InChI Key: HYPKGPVDQYUOSV-UHFFFAOYSA-N
- SMILES: OC1=C(C=CC(=C1)C1C=CC=CC=1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 215.05827
- Monoisotopic Mass: 215.058
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 245
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 66Ų
Experimental Properties
- Density: 1.304
- Boiling Point: 365.2°C at 760 mmHg
- Flash Point: 158.1°C
- Refractive Index: 1.637
- PSA: 63.37
[1,1'-Biphenyl]-3-ol,4-nitro- Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
18062-89-0 ([1,1'-Biphenyl]-3-ol,4-nitro-) Related Products
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